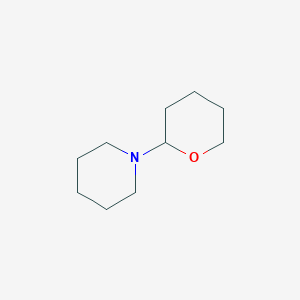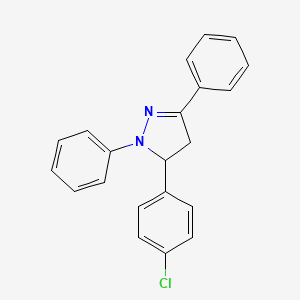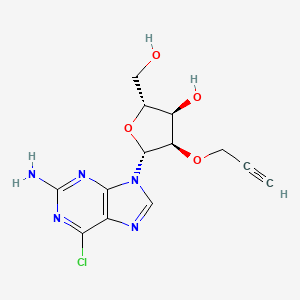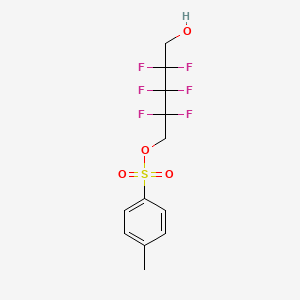![molecular formula C12H16N4O B14749936 2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol CAS No. 888314-14-5](/img/structure/B14749936.png)
2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol is a compound that features both imidazole and pyrimidine rings These heterocyclic structures are known for their significant roles in various biological and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol typically involves the construction of the imidazole and pyrimidine rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as the preparation of starting materials, cyclization reactions, and purification processes to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The imidazole and pyrimidine rings can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its heterocyclic structure.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The pyrimidine ring can interact with nucleic acids, affecting processes like DNA replication and transcription. These interactions disrupt normal cellular functions, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound with a single imidazole ring, used in various chemical and biological applications.
Pyrimidine: A compound with a single pyrimidine ring, important in the structure of nucleic acids.
2-[2-(1-Imidazolyl)-4-pyrimidinyl]-2-methyl-1-propanol: A similar compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both imidazole and pyrimidine rings in a single molecule provides a versatile scaffold for the development of new drugs and other functional materials.
Eigenschaften
CAS-Nummer |
888314-14-5 |
|---|---|
Molekularformel |
C12H16N4O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
2-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H16N4O/c1-9-6-10(12(2,3)7-17)15-11(14-9)16-5-4-13-8-16/h4-6,8,17H,7H2,1-3H3 |
InChI-Schlüssel |
YIRREDULPVNWDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2C=CN=C2)C(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


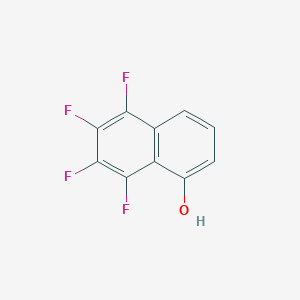
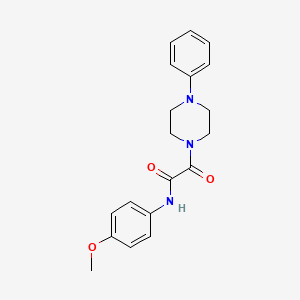
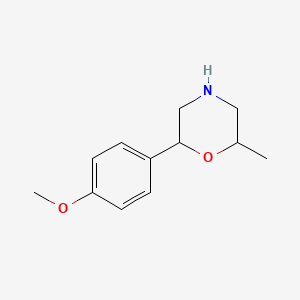

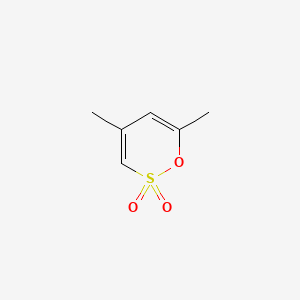
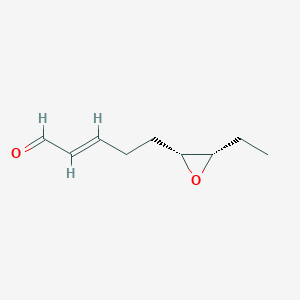
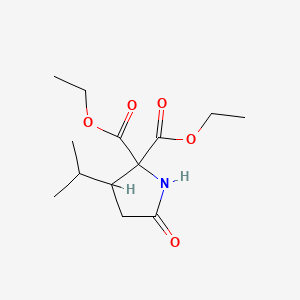
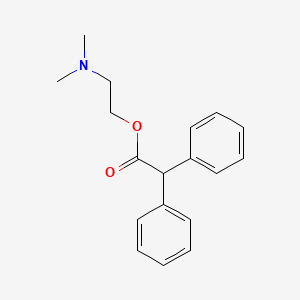
![1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B14749894.png)
